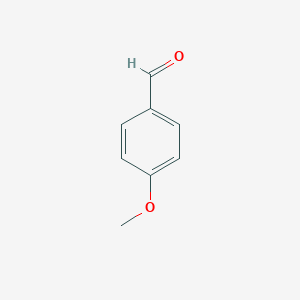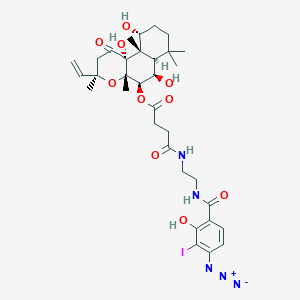![molecular formula C15H17N B044348 N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine CAS No. 118762-02-0](/img/structure/B44348.png)
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, also known as BMMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMMA is a tertiary amine that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and biology. In
Mécanisme D'action
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine binds covalently to the active site of MAO, resulting in the formation of a stable complex that inhibits the enzyme's activity. This mechanism of action has been studied extensively, and it has been shown that N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine is a highly selective inhibitor of MAO, with minimal effects on other enzymes.
Effets Biochimiques Et Physiologiques
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been shown to have a range of biochemical and physiological effects, including the inhibition of MAO activity, the modulation of neurotransmitter levels, and the induction of apoptosis in cancer cells. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of cellular damage. In addition, N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has several advantages for use in lab experiments, including its high selectivity for MAO, its irreversible inhibition of the enzyme, and its ability to form stable complexes with MAO. However, N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several potential future directions for research on N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, including investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, exploring its effects on other enzymes and biological pathways, and optimizing its synthesis and purification methods to improve its yield and purity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine and its potential applications in various fields of research.
Conclusion
In conclusion, N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, or N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and biology. The synthesis method of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine involves the reaction of N-methylbenzylamine with benzyl chloride in the presence of an acid catalyst. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has several advantages for use in lab experiments, including its high selectivity for MAO, its irreversible inhibition of the enzyme, and its ability to form stable complexes with MAO. However, further research is needed to fully understand the potential applications of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine and its effects on various biological pathways.
Méthodes De Synthèse
The synthesis of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine involves the reaction of N-methylbenzylamine with benzyl chloride in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine. The yield of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine can be improved by using excess amounts of the reactants and optimizing the reaction conditions.
Applications De Recherche Scientifique
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been used in various scientific research applications, including as a reagent in organic synthesis, as a tool to study the mechanism of action of certain enzymes, and as a potential therapeutic agent for the treatment of cancer. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has also been used to investigate its effects on the central nervous system and its potential as a neuroprotective agent.
Propriétés
Numéro CAS |
118762-02-0 |
|---|---|
Nom du produit |
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine |
Formule moléculaire |
C15H17N |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
N-methyl-1-(4-methylphenyl)-1-phenylmethanamine |
InChI |
InChI=1S/C15H17N/c1-12-8-10-14(11-9-12)15(16-2)13-6-4-3-5-7-13/h3-11,15-16H,1-2H3 |
Clé InChI |
OQMBBIMCXKNXGO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC |
Synonymes |
N-Methyl-1-phenyl-1-(p-tolyl)MethanaMine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



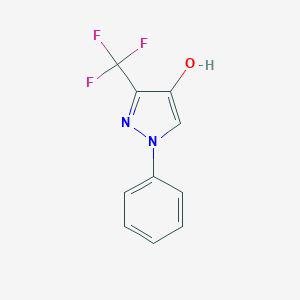
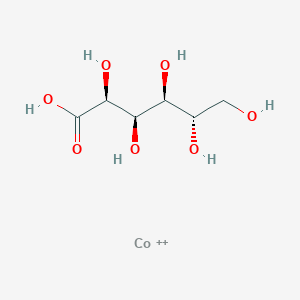
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
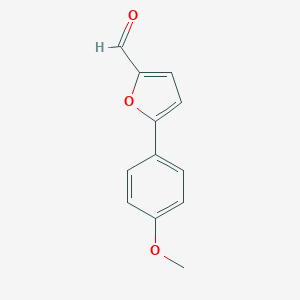
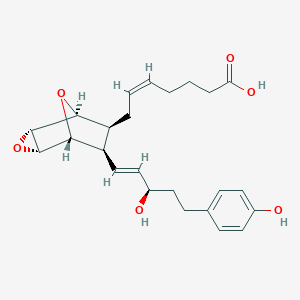
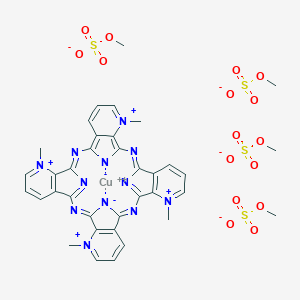
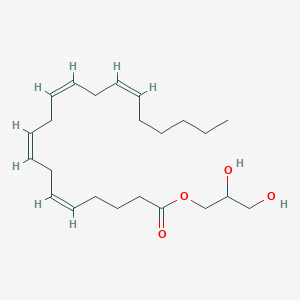
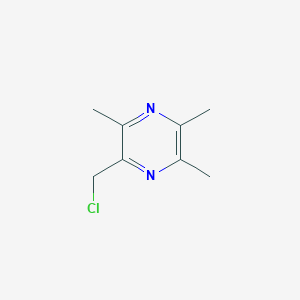
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
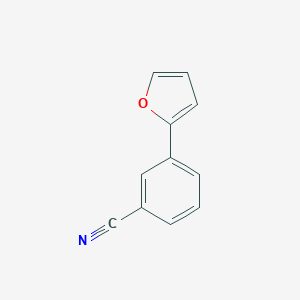
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
